Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula and a molecular weight of 261.68 g/mol. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a chloro-fluorophenyl moiety. It is often utilized in scientific research due to its potential biological activities and applications in medicinal chemistry.
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate can be sourced from various chemical suppliers, including BenchChem and American Elements, which provide detailed specifications about its purity, molecular structure, and potential applications in research . The compound is classified under organic chemicals, specifically as an amino acid derivative due to the presence of the amino group.
The synthesis of Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate can be achieved through several methods. One notable approach involves the reaction of ethyl 2-chloro-3-oxo-3-(4-chloro-3-fluorophenyl)propanoate with ammonia or amine derivatives under controlled conditions. The process typically includes the following steps:
The molecular structure of Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate can be represented using various notations:
CCOC(=O)C(C(C1=CC(=C(C=C1)Cl)F)O)N
YKXIZWFYORNKLW-UHFFFAOYSA-N
The compound features a central propanoate backbone with substituents that include a chloro and fluorine atom on the phenyl ring, contributing to its unique chemical properties .
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science .
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0